
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of North Carolina at Chapel Hill. Since then, MP-10 has been extensively studied for its potential use in various medical fields.
Applications De Recherche Scientifique
Hydrogelation and Anion Tuning
Lloyd and Steed (2011) explored the hydrogelation properties of a related compound, focusing on how anions affect the gel's rheology and morphology. This study highlights the utility of urea derivatives in creating hydrogels with tunable physical properties, potentially useful in biomedical applications and materials science (Lloyd & Steed, 2011).
Tautomerism in NH-pyrazoles
Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including structural analyses through X-ray crystallography and NMR spectroscopy. Understanding the tautomerism of such compounds is crucial for their application in designing more effective pharmaceuticals and materials (Cornago et al., 2009).
Antimicrobial Activity
Korkusuz, Yıldırım, and Albayrak (2013) synthesized novel urea and alcohol derivatives, exploring their antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents (Korkusuz et al., 2013).
Complex-Forming Tendencies and Metal Ion Interactions
Ohkanda et al. (1993) studied the synthesis and iron(III) complex-forming tendencies of N-hydroxyamide-containing heterocycles. The interaction with metal ions indicates the potential application of these compounds in metal ion sensing and removal (Ohkanda et al., 1993).
Crystal Structures and Spectroscopic Characterization
Jeon et al. (2015) provided detailed crystal structures of azimsulfuron, a sulfonylurea herbicide, demonstrating the importance of structural analysis in understanding the activity and stability of such compounds (Jeon et al., 2015).
Synthesis and Functionalization Reactions
Agekyan and Mkryan (2015) focused on the synthesis and functionalization reactions of urea derivatives, emphasizing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Agekyan & Mkryan, 2015).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-17-4-2-14(3-5-17)6-9-19-18(23)21-15-12-20-22(13-15)16-7-10-25-11-8-16/h2-5,12-13,16H,6-11H2,1H3,(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPOVVNFNHZDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)
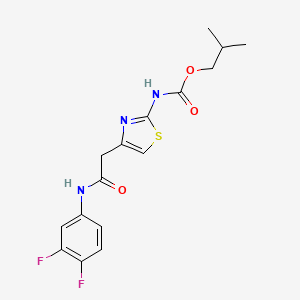
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)
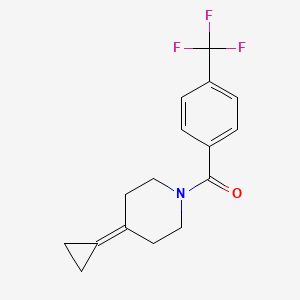
![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)
![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)
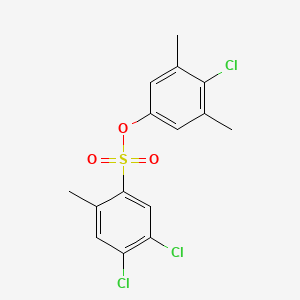
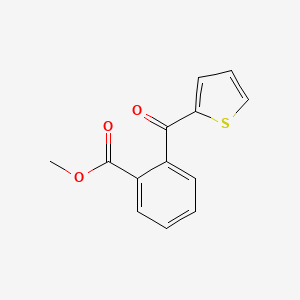
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

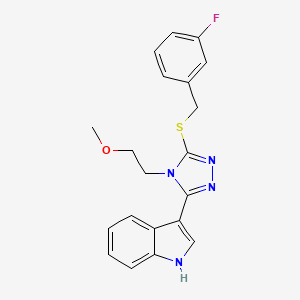
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)